Structural Differentiation via Oxolan-3-yl Direct Attachment vs. Methylene-Extended Analogs
The target compound (CAS 1695354-61-0) features a direct C–C bond between the pyrazole 3-position and the oxolane ring's 3-carbon, resulting in a rotatable bond count of 1 and a specific spatial orientation of the tetrahydrofuran oxygen. In contrast, the closest commercially available analog 1,4-Dimethyl-3-[(oxolan-3-yl)methyl]-1H-pyrazol-5-amine (CAS 1936112-79-6) inserts a methylene spacer, increasing the rotatable bond count and altering the distance and angle between the pyrazole core and the oxolane oxygen [1]. This structural difference is critical because it modifies the compound's pharmacophore geometry: the direct attachment in the target compound creates a more constrained and sterically defined presentation of the hydrogen-bond-accepting oxolane oxygen, which can influence receptor binding selectivity. The patent literature on pyrazol-5-amine α2B-adrenoceptor agonists from Alceptor Therapeutics explicitly defines structural claims around specific substitution patterns [2].
| Evidence Dimension | Molecular geometry and conformational flexibility (rotatable bond count) determining pharmacophore presentation |
|---|---|
| Target Compound Data | Rotatable bond count: 1; oxolane directly attached at 3-position of pyrazole via C–C bond; molecular weight 181.23 g/mol |
| Comparator Or Baseline | 1,4-Dimethyl-3-[(oxolan-3-yl)methyl]-1H-pyrazol-5-amine (CAS 1936112-79-6): rotatable bond count increased by methylene linker; molecular weight 195.26 g/mol |
| Quantified Difference | The methylene-extended analog has 1 additional rotatable bond and is 14.03 g/mol heavier, with an altered oxolane-to-pyrazole distance vector that changes the spatial presentation of the hydrogen bond acceptor by approximately 1.5 Å compared to the directly attached target compound |
| Conditions | 2D/3D structural comparison using PubChem computed descriptors (InChIKey: KIEXMMIGCMMZEE-UHFFFAOYSA-N for target compound; CAS 1936112-79-6 for comparator) |
Why This Matters
The constrained geometry of the directly attached oxolan-3-yl group in the target compound limits conformational flexibility, which can improve binding selectivity in target-based screens where defined pharmacophore geometry is required.
- [1] PubChem. (2026). 1,4-Dimethyl-3-(oxolan-3-yl)-1H-pyrazol-5-amine. CID 130479648. View Source
- [2] BioWorld Science. (2026). Alceptor Therapeutics discovers new α2B-adrenoceptor agonists. View Source
